4,8-Dimethyl-2-[4-(2-pyrimidinyl)piperazino]quinoline
Description
Properties
IUPAC Name |
4,8-dimethyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5/c1-14-5-3-6-16-15(2)13-17(22-18(14)16)23-9-11-24(12-10-23)19-20-7-4-8-21-19/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDCRZZLIFZQRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)N3CCN(CC3)C4=NC=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801322001 | |
| Record name | 4,8-dimethyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666693 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866136-68-7 | |
| Record name | 4,8-dimethyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethyl-2-[4-(2-pyrimidinyl)piperazino]quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution with Dimethyl Groups:
Attachment of Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where the quinoline derivative reacts with piperazine in the presence of a base.
Pyrimidine Substitution: The final step involves the substitution of the piperazine ring with a pyrimidine moiety, which can be achieved through a coupling reaction using pyrimidine derivatives and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,8-Dimethyl-2-[4-(2-pyrimidinyl)piperazino]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated quinoline derivatives with piperazine in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimalarial Activity :
- Research indicates that compounds similar to 4,8-Dimethyl-2-[4-(2-pyrimidinyl)piperazino]quinoline exhibit promising antimalarial properties. Studies have shown that quinoline derivatives can be effective against Plasmodium falciparum, the causative agent of malaria. For example, certain derivatives demonstrated IC values below 1 µM against both chloroquine-sensitive and resistant strains of the parasite .
- Antibacterial and Anticancer Properties :
-
Mechanism of Action :
- The mechanism typically involves the inhibition of enzyme activity or receptor site blocking, which is crucial for its therapeutic efficacy. Understanding these mechanisms can lead to the development of more effective treatments.
Biological Studies
This compound is utilized in biological studies to investigate its interactions with enzymes and receptors. This research helps elucidate its mechanism of action and therapeutic potential.
- Interaction Studies : These studies focus on binding affinity to various biological targets, providing insights into how the compound exerts its effects at the molecular level.
Industrial Applications
The compound may serve as an intermediate in the synthesis of other complex molecules with pharmaceutical relevance. Its unique structural features allow for modifications that can lead to new derivatives with enhanced biological activities.
Mechanism of Action
The mechanism of action of 4,8-Dimethyl-2-[4-(2-pyrimidinyl)piperazino]quinoline involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor sites, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Key Observations:
- In contrast, the pyrimidinyl group in the target compound may improve hydrogen-bonding interactions with biological targets .
- Synthesis Yields : Sulfonyl derivatives exhibit yields of 76–80%, suggesting efficient coupling reactions between amines and sulfonyl halides .
Piperazine-Based Heterocyclic Derivatives
describes piperazine-containing heterocycles, such as 4H-pyrazino[1,2-a]pyrimidin-4-one derivatives, which share functional similarities with the target compound. For example, substituents like 7-(piperazin-1-yl) or 7-(4-methylpiperazin-1-yl) highlight the versatility of piperazine in modulating pharmacokinetic properties . However, these compounds lack the quinoline core, reducing direct comparability.
Research Findings and Implications
Pharmacological Potential
- Sulfonyl Derivatives : Compounds like 5j–5m and 10f–10g are likely designed as antimicrobial or anticancer agents, given the prevalence of sulfonyl groups in such therapeutics .
- Pyrimidinyl Derivatives : The pyrimidine ring in the target compound could enhance binding to kinases or GPCRs, leveraging its ability to participate in π-π stacking and hydrogen bonding .
Biological Activity
While specific data on the mechanism of action for 4,8-Dimethyl-2-[4-(2-pyrimidinyl)piperazino]quinoline is scarce, quinoline derivatives generally exhibit various mechanisms:
- Antimicrobial Activity : Many quinoline compounds have been shown to inhibit bacterial DNA gyrase and topoisomerase, essential enzymes for bacterial replication and transcription .
- Anticancer Properties : Quinoline derivatives often interact with cellular pathways involved in apoptosis and proliferation. For instance, some compounds have been found to induce apoptosis in cancer cells via caspase activation .
- Antiviral Effects : Certain quinolines are noted for their antiviral properties by inhibiting viral replication through interference with viral enzymes .
Antibacterial Activity
Quinoline derivatives have demonstrated significant antibacterial effects against a range of pathogens. For example:
| Compound | Bacteria Tested | Results |
|---|---|---|
| This compound | Staphylococcus aureus, E. coli | Antibacterial potential inferred from structural analogs |
| Other Quinoline Derivatives | MRSA, Pseudomonas aeruginosa | Effective against resistant strains |
The structural modifications in quinolines often enhance their antibacterial efficacy .
Anticancer Activity
Research indicates that quinoline-based compounds can inhibit cancer cell growth. The following table summarizes findings from studies on related compounds:
| Compound Type | Cancer Type | Mechanism | Reference |
|---|---|---|---|
| Quinoline Derivatives | HepG2 (liver cancer) | Induction of apoptosis | |
| Quinoline Analogues | MCF-7 (breast cancer) | Inhibition of proliferation |
These studies suggest that the incorporation of piperazine and pyrimidine groups may enhance the anticancer activity of this compound.
Antimalarial and Antiviral Properties
Quinoline derivatives are also recognized for their antimalarial effects, particularly those related to chloroquine. The proposed mechanism involves inhibition of heme polymerization in Plasmodium species . Additionally, some derivatives exhibit antiviral properties by targeting viral replication processes.
Case Studies
- Study on Antibacterial Activity : A series of new quinoline derivatives were synthesized and evaluated for their antibacterial properties against various strains including MRSA. The results indicated that modifications in the quinoline structure significantly enhanced antibacterial activity compared to standard antibiotics .
- Anticancer Assessment : A study involving quinoline derivatives showed promising results against HepG2 and MCF-7 cell lines, indicating that these compounds could serve as potential leads in cancer therapy due to their ability to induce apoptosis without significant toxicity to normal cells .
Q & A
Q. Table 1: Example DOE Factors for Synthesis Optimization
| Variable | Range Tested | Impact on Yield |
|---|---|---|
| Temperature | 100–150°C | High |
| Solvent Volume | 1–3 mL | Moderate |
| Reaction Time | 0.5–2 hours | Low |
Advanced: What computational strategies are recommended to predict reactivity and regioselectivity in the synthesis of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can predict transition states and intermediates. For instance:
- ICReDD Methods : Combine computational modeling with experimental validation to narrow optimal reaction conditions .
- Regioselectivity Analysis : Study electronic effects of substituents (e.g., methyl vs. trifluoromethyl groups) using Hammett parameters or frontier molecular orbital theory .
Basic: What spectroscopic and chromatographic methods are essential for confirming the structure and purity of this compound?
Methodological Answer:
Q. Table 2: Key Spectral Data
| Technique | Critical Peaks/Data Points | Reference |
|---|---|---|
| 1H NMR (CDCl3) | δ 3.16–3.90 (piperazine protons) | |
| EI-MS | m/z 393 (M+) | |
| XRPD | Peaks at 2θ = 10°, 15°, 20° |
Advanced: How can mechanistic studies elucidate the role of the piperazinyl-pyrimidine moiety in biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified piperazine/pyrimidine groups and compare bioactivity (e.g., isosteric replacement of methyl with trifluoromethyl ).
- Molecular Docking : Simulate binding interactions with target proteins (e.g., adenosine receptors) using crystallographic data .
How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Statistical Validation : Use ANOVA and Fisher’s protected least significant difference to verify significance (p < 0.05) .
- Standardized Assays : Control variables like cell line selection, solvent (DMSO concentration), and incubation time .
Basic: What strategies are effective for improving solubility and formulation stability?
Methodological Answer:
- Salt Formation : Synthesize hydrochloride, phosphate, or mesylate salts to enhance aqueous solubility .
- Co-solvent Systems : Use ethanol/water mixtures for in vitro assays .
Advanced: How can regioselectivity be controlled during functionalization of the quinoline core?
Methodological Answer:
- Directed Metalation : Use directing groups (e.g., sulfonamide) to position substituents at C-4 or C-8 .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling for aryl/heteroaryl introductions .
What methodological frameworks support the analysis of reaction fundamentals for scale-up?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
